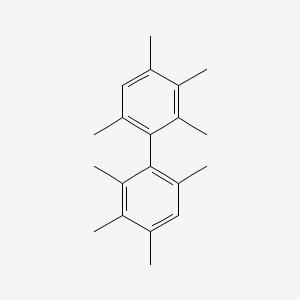
1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of eight methyl groups attached to the biphenyl core, making it highly substituted. The molecular structure of this compound is significant in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,6,6’-nonachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6-nonachloro-
Comparison: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the octamethyl derivative is less reactive towards nucleophilic substitution but more stable under oxidative conditions. This stability makes it suitable for applications requiring robust chemical performance.
特性
CAS番号 |
6883-66-5 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC名 |
1,2,3,5-tetramethyl-4-(2,3,4,6-tetramethylphenyl)benzene |
InChI |
InChI=1S/C20H26/c1-11-9-13(3)19(17(7)15(11)5)20-14(4)10-12(2)16(6)18(20)8/h9-10H,1-8H3 |
InChIキー |
MKRONAYRYHSNEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C2=C(C=C(C(=C2C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


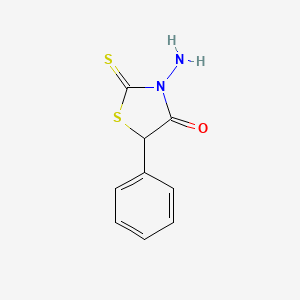
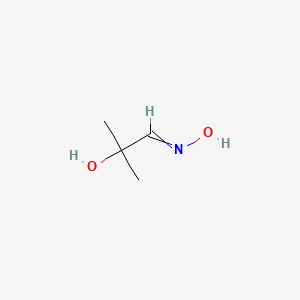

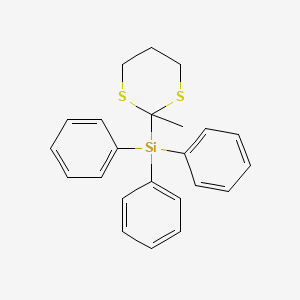
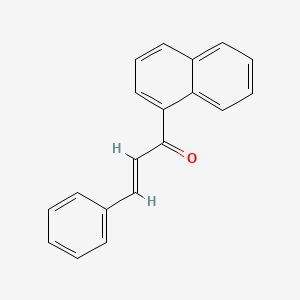
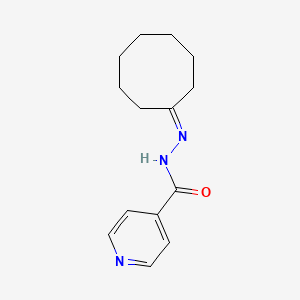

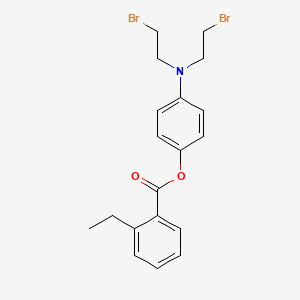

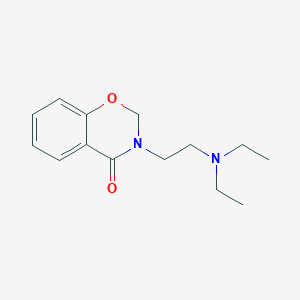
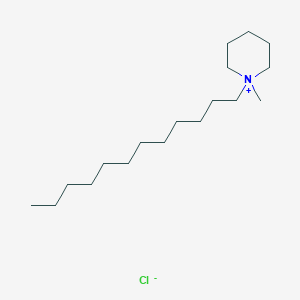
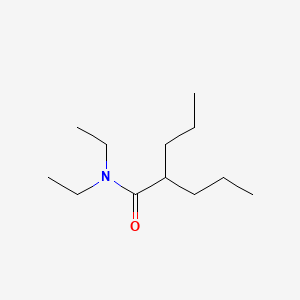
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)

